An In-depth Technical Guide to the Fundamental Properties of 7-Chloroquinazoline
An In-depth Technical Guide to the Fundamental Properties of 7-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloroquinazoline is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Its strategic substitution with a chlorine atom at the 7-position significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of targeted therapeutic agents. This in-depth technical guide provides a comprehensive overview of the fundamental properties of 7-chloroquinazoline, including its physicochemical characteristics, detailed spectroscopic analysis, synthesis methodologies, and chemical reactivity. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this important building block in their scientific endeavors.
Introduction: The Significance of the 7-Chloroquinazoline Scaffold
Quinazolines, bicyclic aromatic heterocycles composed of fused benzene and pyrimidine rings, are recognized as "privileged structures" in drug discovery.[1] The introduction of a chlorine atom at the 7-position of the quinazoline nucleus creates a unique combination of steric and electronic features that are instrumental in modulating the biological activity of its derivatives. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and provide a reactive handle for further chemical modifications. Consequently, the 7-chloroquinazoline moiety is a key component in a variety of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2] A thorough understanding of its fundamental properties is therefore crucial for the rational design and development of novel pharmaceuticals.
Molecular and Physicochemical Properties
The foundational characteristics of 7-chloroquinazoline are essential for its handling, formulation, and application in synthetic chemistry.
A summary of the key physicochemical properties of 7-chloroquinazoline is presented in the table below.
| Property | Value | Source |
| CAS Number | 7556-99-2 | [3][4][5][6] |
| Molecular Formula | C₈H₅ClN₂ | [4][7] |
| Molecular Weight | 164.59 g/mol | [4][7] |
| Melting Point | 252-254 °C | [3] |
| Boiling Point (Predicted) | 281.0 ± 13.0 °C | [3][8] |
| Appearance | Solid | - |
| Solubility | Soluble in ethanol | [3] |
Spectroscopic Profile
A detailed analysis of the spectroscopic data is fundamental for the unambiguous identification and characterization of 7-chloroquinazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 7-chloroquinazoline is expected to exhibit distinct signals in the aromatic region, corresponding to the five protons on the quinazoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the carbon atoms of the quinazoline core. The carbon atoms in the pyrimidine ring will appear at a lower field due to the deshielding effect of the adjacent nitrogen atoms. The carbon atom attached to the chlorine (C-7) will also exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 7-chloroquinazoline will display characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Cl bond. Key expected absorptions include:
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Aromatic C-H stretching: ~3050-3150 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1500-1600 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of 7-chloroquinazoline will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the quinazoline ring system and will involve the loss of small molecules such as HCN and chlorine radicals.[9] The isotopic pattern of the molecular ion peak, due to the presence of the ³⁵Cl and ³⁷Cl isotopes, will be a key diagnostic feature.
Synthesis of 7-Chloroquinazoline: Methodologies and Rationale
Several synthetic routes to 7-chloroquinazoline have been reported, each with its own advantages in terms of starting material availability, reaction conditions, and overall yield.
One-Pot Reductive Cyclization
A highly efficient method for the synthesis of the 7-chloroquinazoline core is the one-pot reductive cyclization of 4-chloro-3-nitrobenzaldehyde.[2] This approach, inspired by the Riedel synthesis, involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, typically formamide.
Experimental Protocol: One-Pot Synthesis of 7-Chloroquinazoline
-
To a solution of 4-chloro-3-nitrobenzaldehyde in formamide, add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation).
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 7-chloroquinazoline.
Causality of Experimental Choices: This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable 2-amino-4-chlorobenzaldehyde intermediate. Formamide serves as both the solvent and the source of the N1 and C2 atoms of the quinazoline ring.
Niementowski Quinazoline Synthesis
The Niementowski synthesis is a classical and versatile method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides.[10] 7-Chloro-4-hydroxyquinazoline can be synthesized from 4-chloroanthranilic acid and subsequently converted to 7-chloroquinazoline.
Experimental Protocol: Niementowski Synthesis and Subsequent Chlorination
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Step 1: Synthesis of 7-Chloro-4-hydroxyquinazoline: Heat a mixture of 4-chloroanthranilic acid and formamide at elevated temperatures (typically 120-180 °C).
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Step 2: Chlorination: Treat the resulting 7-chloro-4-hydroxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 4,7-dichloroquinazoline.
-
Step 3: Reduction: The 4-chloro group can be selectively removed by catalytic hydrogenation to yield 7-chloroquinazoline.
Causality of Experimental Choices: The Niementowski reaction is a robust method for constructing the quinazolinone core. The subsequent chlorination and reduction steps are standard transformations in heterocyclic chemistry to arrive at the desired 7-chloroquinazoline.
Chemical Reactivity and Functionalization
The reactivity of 7-chloroquinazoline is dominated by the electronic properties of the pyrimidine and benzene rings.
Nucleophilic Aromatic Substitution (SₙAr)
The quinazoline ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. The 4-position is generally more reactive towards nucleophiles than the 2-position. This regioselectivity is a cornerstone of the synthetic utility of chloroquinazolines, allowing for the introduction of a wide range of substituents.
The reaction of 4,7-dichloroquinazoline with various nucleophiles, such as amines, alcohols, and thiols, proceeds readily at the 4-position to yield a diverse library of 4-substituted-7-chloroquinazoline derivatives. This reactivity is fundamental to the use of 7-chloroquinazoline as a scaffold in drug discovery.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 7-position can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the chemical space accessible from the 7-chloroquinazoline core.
Applications in Drug Discovery and Development
The 7-chloroquinazoline scaffold is a prominent feature in a multitude of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a highly valuable template for drug design.
-
Anticancer Agents: Many 7-chloroquinazoline derivatives have been developed as potent anticancer agents, often by targeting specific protein kinases involved in cancer cell proliferation and survival. For instance, derivatives of 7-chloro-4-aminoquinazoline have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Antimicrobial and Antifungal Activity: The 7-chloroquinazoline moiety has been incorporated into compounds exhibiting significant antimicrobial and antifungal properties.[7]
-
Anti-inflammatory and Analgesic Agents: Certain 7-chloro-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities.
Conclusion
7-Chloroquinazoline is a cornerstone building block in medicinal chemistry, offering a unique combination of structural rigidity, electronic properties, and synthetic accessibility. Its fundamental properties, from its physicochemical characteristics to its predictable reactivity, provide a solid foundation for the design and synthesis of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of these core attributes, equipping researchers and drug development professionals with the critical knowledge to harness the full potential of the 7-chloroquinazoline scaffold in their quest for new and improved medicines.
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